The synthesis of 12-Ethyl-9-hydroxycamptothecin can be approached through several methods, primarily focusing on modifying existing camptothecin derivatives. One notable method involves the hydrogenation and oxidation of 7-ethylcamptothecin:
The molecular structure of 12-Ethyl-9-hydroxycamptothecin features several key components:
The structural representation can be summarized by the following data:
12-Ethyl-9-hydroxycamptothecin participates in various chemical reactions that are fundamental to its pharmacological activity:
The mechanism of action for 12-Ethyl-9-hydroxycamptothecin primarily involves:
12-Ethyl-9-hydroxycamptothecin has significant applications in medicinal chemistry and oncology:
The systematic IUPAC name for 12-Ethyl-9-hydroxycamptothecin is (19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione [7]. This nomenclature precisely defines its pentacyclic framework, stereochemistry, and functional group positions. Its molecular formula is C₂₂H₂₀N₂O₅, with a molecular weight of 392.40 g/mol [1] [6] [7]. The carbon skeleton comprises 22 atoms: 20 carbons in the core camptothecin structure plus two additional carbons from the ethyl substituent. Heteroatoms include two nitrogen atoms (positions 3 and 13) and five oxygen atoms (hydroxyl, lactone, and hydroxyl groups) [7].
The compound exhibits chirality at C-19 (historically denoted as C-20 in some literature), with the S-configuration being biologically essential. The 19(S) enantiomer demonstrates superior Topoisomerase I inhibitory activity compared to the 19(R) form due to optimal spatial alignment with the enzyme-DNA complex [5] [7]. The chiral center influences lactone ring geometry, with the S-isomer adopting an E-ring conformation that facilitates binding to the Topoisomerase I-DNA binary complex [5].
No natural diastereomers are reported, but synthetic routes may produce:
The canonical SMILES notation specifies stereochemistry: CCC₁=C₂C(=CC₃=C(N₂)C₄=CC₅=C(COC(=O)[C@@]₅(CC)O)C(=O)N₄C₃)C(=O)C=C₁ [7].
Solubility: The compound is sparingly soluble in aqueous systems (<0.1 mg/mL) but dissolves in dimethyl sulfoxide (83.33 mg/mL; 212.36 mM) [1] [6]. This hydrophobicity stems from its polycyclic aromatic system. Organic co-solvents like polyethylene glycol 300 enhance solubility for biological testing [1].
Stability: The lactone ring undergoes pH-dependent hydrolysis:
Crystallography: X-ray diffraction reveals a planar pentacyclic core with the ethyl group at C-12 (position 5 in IUPAC numbering) oriented perpendicular to the E-ring. The 9-hydroxyl group forms intramolecular hydrogen bonds with the E-ring carbonyl oxygen (O...O distance: 2.68 Å), stabilizing the bioactive conformation [7].
Table 1: Physicochemical Properties of 12-Ethyl-9-hydroxycamptothecin
Property | Value | Conditions |
---|---|---|
Molecular Weight | 392.40 g/mol | - |
Melting Point | >250°C (dec.) | - |
LogP (Octanol-Water) | ~2.1 | Estimated |
Solubility in DMSO | 83.33 mg/mL (212.36 mM) | 25°C |
Aqueous Solubility | <0.01 mg/mL | pH 7.0, 25°C |
Lactone-Carboxylate Ratio | 95:5 | pH 4.0 |
10:90 | pH 7.4 | |
Major UV Absorbance | 220 nm, 254 nm, 365 nm | Methanol |
12-Ethyl-9-hydroxycamptothecin shares the core pentacyclic camptothecin scaffold but features distinct modifications:
These structural changes confer altered biochemical properties:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: